molecular formula C19H21N3O6 B11306047 N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide

Cat. No.: B11306047
M. Wt: 387.4 g/mol
InChI Key: FQSKBPLQIATPJF-UHFFFAOYSA-N
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Description

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a furan ring, an indole core, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide typically involves the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions are optimized for time, solvent, and substrate amounts to achieve high yields. The crude products are purified by crystallization using ethyl acetate and hexane .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the microwave-assisted synthesis process. This would require precise control of reaction conditions and the use of industrial-grade microwave reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, alcohols, amines, and substituted indole derivatives.

Scientific Research Applications

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan and indole rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • furan-2-ylmethyl furan-2-carboxylate
  • N-ethyl-2-furanmethanamine

Uniqueness

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6,7-trimethoxy-1H-indole-2-carboxamide is unique due to its combination of a furan ring, an indole core, and multiple methoxy groups. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C19H21N3O6/c1-25-14-8-11-7-13(22-16(11)18(27-3)17(14)26-2)19(24)21-10-15(23)20-9-12-5-4-6-28-12/h4-8,22H,9-10H2,1-3H3,(H,20,23)(H,21,24)

InChI Key

FQSKBPLQIATPJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCC(=O)NCC3=CC=CO3)OC)OC

Origin of Product

United States

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